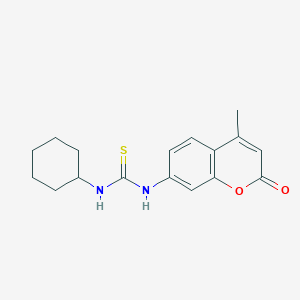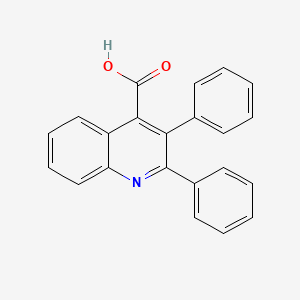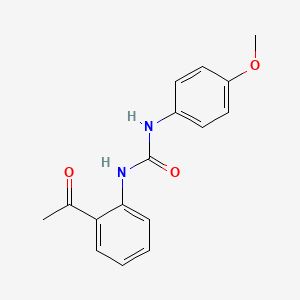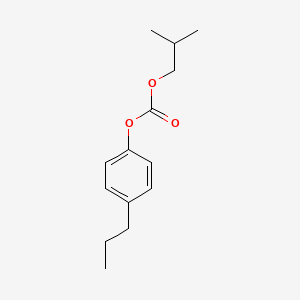
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as COTU, is a compound that has gained attention in the scientific community due to its potential applications in various fields. COTU is a synthetic compound that is widely used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
The mechanism of action of N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the activity of enzymes, such as protein kinase C and phospholipase A2, which are involved in cell signaling and regulation. N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels, which are involved in the transmission of electrical signals in cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have various biochemical and physiological effects in cells and organisms. In cells, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of enzymes and ion channels. In organisms, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
实验室实验的优点和局限性
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates at high concentrations.
未来方向
There are several future directions for research on N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, including its potential applications in drug development, its mechanism of action, and its interactions with other molecules and signaling pathways. Some potential future directions for research on N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea include investigating its potential as a therapeutic agent for cancer, neurological disorders, and autoimmune diseases; elucidating its mechanism of action at the molecular and cellular levels; and investigating its interactions with other molecules, such as neurotransmitters and cytokines.
合成方法
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is synthesized through a simple reaction between cyclohexyl isothiocyanate and 4-methyl-7-hydroxy-2H-chromen-2-one. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide or dichloromethane. The resulting product is purified through recrystallization to obtain pure N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea.
科学研究应用
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression. In immunology, N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been shown to modulate the activity of immune cells, such as T cells and macrophages, and has potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
1-cyclohexyl-3-(4-methyl-2-oxochromen-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-9-16(20)21-15-10-13(7-8-14(11)15)19-17(22)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPWBZSRWPQRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5858792.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)





